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molecular formula C18H13N3 B373186 Phenyl(6-phenyl-3-pyridazinyl)acetonitrile

Phenyl(6-phenyl-3-pyridazinyl)acetonitrile

Cat. No. B373186
M. Wt: 271.3g/mol
InChI Key: VJCWBCVSDHHTFB-UHFFFAOYSA-N
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Patent
US04242512

Procedure details

To a solution of 5.7 g. (0.03 mole) of 3-chloro-6-phenylpyridazinone and 4.1 g (0.035 mole) of phenylacetonitrile in 50 ml of dry benzene was gradually added 7.8 g (0.07 mole) of pulverized sodium amide. The mixture was slowly heated to 80° to 90° C. and maintained at this temperature for one hour. The resulting precipitate was filtered off, thoroughly washed with benzene and water, giving 4.8 g (59% yield) of 2-phenyl-2-(6-phenyl-3-pyridazinyl)acetonitrile in the form of pale yellow crystals, m.p. 201°-203° C. (decomp.).
[Compound]
Name
3-chloro-6-phenylpyridazinone
Quantity
0.03 mol
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Quantity
7.8 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]#[N:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2-:10].[Na+].[CH:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[C:1]1([CH:7]([C:2]2[N:10]=[N:9][C:8]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[CH:7][CH:1]=2)[C:8]#[N:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
3-chloro-6-phenylpyridazinone
Quantity
0.03 mol
Type
reactant
Smiles
Step Two
Name
Quantity
4.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC#N
Step Three
Name
Quantity
7.8 g
Type
reactant
Smiles
[NH2-].[Na+]
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was slowly heated to 80° to 90° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off
WASH
Type
WASH
Details
thoroughly washed with benzene and water

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C#N)C=1N=NC(=CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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